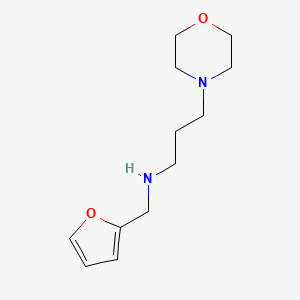
N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H20N2O2, with a molecular weight of 224.30 g/mol. The compound features a furan ring and a morpholine group, which are significant in determining its biological activity.
Anticancer Activity
Research indicates that Mannich bases, a class of compounds that includes this compound, exhibit promising anticancer properties. A study highlighted the antiproliferative effects of various Mannich bases against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The results demonstrated that certain derivatives showed significant cytotoxicity, indicating the potential of these compounds as anticancer agents .
Table 1: Anticancer Activity of Mannich Bases
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HeLa | TBD | |
| 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide | HepG2 | 15 | |
| 3-(morpholin-4-yl)-3-(4-nitrophenyl)-N-phenylpropanamide | A549 | 20 |
Antibacterial Activity
The antibacterial properties of this compound have been assessed alongside other Mannich bases. Studies have shown that several derivatives possess moderate antibacterial activity against various bacterial strains. For example, compounds derived from the Mannich reaction displayed effective inhibition against Staphylococcus epidermidis and Klebsiella pneumoniae, with zones of inhibition comparable to standard antibiotics like ciprofloxacin .
Table 2: Antibacterial Activity of Selected Mannich Bases
Antifungal Activity
In addition to its antibacterial properties, this compound has shown potential antifungal activity. The presence of the furan ring is believed to enhance the interaction with fungal cell membranes, leading to increased efficacy against fungal pathogens .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Topoisomerase Inhibition : Some studies suggest that Mannich bases may inhibit DNA topoisomerases, crucial enzymes involved in DNA replication and transcription .
- Antioxidant Properties : Compounds in this class have also been noted for their antioxidant capabilities, potentially reducing oxidative stress in cells .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-12(16-8-1)11-13-4-2-5-14-6-9-15-10-7-14/h1,3,8,13H,2,4-7,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBCZZMPZQMCOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261760 |
Source


|
| Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442531-34-2 |
Source


|
| Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442531-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














